N-(4-hydroxy-3,5-dimethylphenyl)-2-[methyl(2,2,2-trifluoroethyl)amino]propanamide
Description
N-(4-hydroxy-3,5-dimethylphenyl)-2-[methyl(2,2,2-trifluoroethyl)amino]propanamide is a synthetic organic compound
Properties
IUPAC Name |
N-(4-hydroxy-3,5-dimethylphenyl)-2-[methyl(2,2,2-trifluoroethyl)amino]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N2O2/c1-8-5-11(6-9(2)12(8)20)18-13(21)10(3)19(4)7-14(15,16)17/h5-6,10,20H,7H2,1-4H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTUMZPOZRNBDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)NC(=O)C(C)N(C)CC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxy-3,5-dimethylphenyl)-2-[methyl(2,2,2-trifluoroethyl)amino]propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-hydroxy-3,5-dimethylphenol and 2,2,2-trifluoroethylamine.
Amidation Reaction: The phenol is first converted to an amide by reacting with 2,2,2-trifluoroethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Methylation: The resulting amide is then methylated using methyl iodide under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones.
Reduction: The amide group can be reduced to an amine under strong reducing conditions.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: Nucleophiles such as thiols or amines.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or alcohols.
Substitution: Substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in certain reactions.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. For example, the phenolic hydroxyl group may form hydrogen bonds with enzymes or receptors, while the trifluoroethyl group can enhance lipophilicity and membrane permeability. The amide linkage provides stability and specificity in binding to target proteins.
Comparison with Similar Compounds
Similar Compounds
- N-(4-hydroxyphenyl)-2-[methyl(2,2,2-trifluoroethyl)amino]propanamide
- N-(4-hydroxy-3,5-dimethylphenyl)-2-[ethyl(2,2,2-trifluoroethyl)amino]propanamide
Uniqueness
N-(4-hydroxy-3,5-dimethylphenyl)-2-[methyl(2,2,2-trifluoroethyl)amino]propanamide is unique due to the presence of both the trifluoroethyl group and the dimethylphenyl moiety, which confer distinct chemical and biological properties compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
